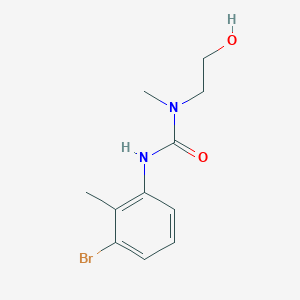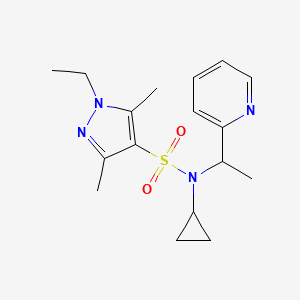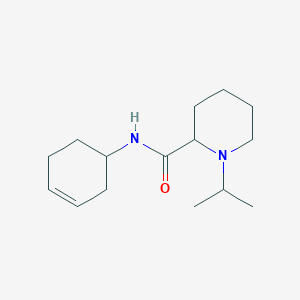
3-(3-Bromo-2-methylphenyl)-1-(2-hydroxyethyl)-1-methylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Bromo-2-methylphenyl)-1-(2-hydroxyethyl)-1-methylurea is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been shown to exhibit promising biological activities, making it a subject of interest for many researchers.
作用机制
The exact mechanism of action of 3-(3-Bromo-2-methylphenyl)-1-(2-hydroxyethyl)-1-methylurea is not fully understood. However, it is believed to exert its biological activities by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, pain, and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-Bromo-2-methylphenyl)-1-(2-hydroxyethyl)-1-methylurea can modulate the levels of various inflammatory mediators such as prostaglandins and cytokines, leading to its anti-inflammatory and analgesic effects. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Furthermore, this compound has been found to disrupt bacterial and fungal cell membranes, leading to their death.
实验室实验的优点和局限性
One of the main advantages of using 3-(3-Bromo-2-methylphenyl)-1-(2-hydroxyethyl)-1-methylurea in lab experiments is its potent biological activities, which make it a promising candidate for the development of new drugs. However, the synthesis of this compound can be challenging and requires specialized equipment and expertise. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
未来方向
There are several future directions for the research on 3-(3-Bromo-2-methylphenyl)-1-(2-hydroxyethyl)-1-methylurea. One potential direction is to investigate its potential use in the treatment of other inflammatory and pain-related disorders. Additionally, further studies are needed to fully understand its antitumor properties and potential use in cancer therapy. Furthermore, the development of new synthetic methods for the production of this compound could lead to the discovery of new analogs with improved biological activities.
合成方法
The synthesis of 3-(3-Bromo-2-methylphenyl)-1-(2-hydroxyethyl)-1-methylurea involves the reaction of 2-amino-3-bromo-5-methylbenzoic acid with N-methyl-N-(2-hydroxyethyl)formamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). This reaction leads to the formation of the desired compound in good yields.
科学研究应用
3-(3-Bromo-2-methylphenyl)-1-(2-hydroxyethyl)-1-methylurea has been extensively studied for its various biological activities. It has been shown to exhibit potent anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, this compound has been found to possess antitumor properties, indicating its potential use in cancer therapy. It has also been shown to have antibacterial and antifungal activities, making it a promising candidate for the development of new antibiotics.
属性
IUPAC Name |
3-(3-bromo-2-methylphenyl)-1-(2-hydroxyethyl)-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-8-9(12)4-3-5-10(8)13-11(16)14(2)6-7-15/h3-5,15H,6-7H2,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTPBUKBVNETGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)NC(=O)N(C)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromo-2-methylphenyl)-1-(2-hydroxyethyl)-1-methylurea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,3-dimethyl-N-(2,2,3,3,3-pentafluoropropyl)imidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B7592887.png)
![1-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]-2-methoxyethanone](/img/structure/B7592890.png)
![N-[(2S)-1-(2-azaspiro[5.5]undec-9-en-2-yl)-3-methyl-1-oxobutan-2-yl]-2-methoxyacetamide](/img/structure/B7592894.png)
![1-[2-(2-Fluoro-5-methylphenoxy)acetyl]imidazolidin-2-one](/img/structure/B7592901.png)
![N-[3-(azepan-1-yl)phenyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7592906.png)
![2,4-dimethyl-N-[(6-methylpyridin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B7592913.png)
![3-Fluoro-4-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]benzonitrile](/img/structure/B7592919.png)
![3-Fluoro-4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanylbenzonitrile](/img/structure/B7592926.png)
![N-cyclopropyl-N-[(3,4-dimethylphenyl)methyl]methanesulfonamide](/img/structure/B7592937.png)
![tert-butyl N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-methylcarbamate](/img/structure/B7592944.png)

![1-(1,1-dioxothiolan-3-yl)-N-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methylmethanamine](/img/structure/B7592962.png)
